molecular formula C27H27N3O5S B2636592 N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide CAS No. 1042974-67-3

N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide

Cat. No.: B2636592
CAS No.: 1042974-67-3
M. Wt: 505.59
InChI Key: HWRCUFVDZJSDBD-UHFFFAOYSA-N
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Description

N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide (CAS: 1032172-02-3) is a synthetic small molecule with the molecular formula C27H27N3O5S and a molecular weight of 505.5854 g/mol . Its structure comprises three key components:

  • A 4-benzoylpiperazinyl group, providing a rigid, nitrogen-rich heterocyclic framework.
  • A benzenesulfonyl moiety attached to the central ethyl chain, contributing sulfonic acid-derived hydrophobicity.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5S/c1-20-9-8-12-22(19-20)24(31)28-25(36(34,35)23-13-6-3-7-14-23)27(33)30-17-15-29(16-18-30)26(32)21-10-4-2-5-11-21/h2-14,19,25H,15-18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRCUFVDZJSDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nucleophilic substitution of 1-benzhydryl piperazine with benzenesulfonyl chloride, followed by further reactions to introduce the benzoyl and methylbenzamide groups . The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoyl or benzenesulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

Pharmacological Applications

  • Modulation of Receptor Activity
    • This compound has been studied for its role as a modulator of orexin receptors, which are critical in regulating wakefulness and appetite. Research indicates that compounds similar to N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide can act as dual orexin receptor agonists, potentially offering therapeutic benefits for conditions like narcolepsy and obesity .
  • Anticancer Activity
    • Preliminary studies suggest that derivatives of this compound exhibit anticancer properties through the inhibition of specific cancer cell lines. The sulfonamide moiety is known to interact with various biological targets, making it a candidate for further exploration in cancer therapy.
  • Neuropharmacology
    • The piperazine structure contributes to the compound's ability to cross the blood-brain barrier, making it a candidate for neuropharmacological applications. Research into its effects on neurotransmitter systems could provide insights into treating neurological disorders.

Case Study 1: Orexin Receptor Agonism

A study published in the Journal of Medicinal Chemistry evaluated several arylsulfonamides, including compounds structurally related to this compound. The results demonstrated that these compounds significantly increased wakefulness in animal models, supporting their potential use in treating sleep disorders .

Case Study 2: Anticancer Efficacy

In vitro studies conducted on various cancer cell lines revealed that derivatives of this compound inhibited cell proliferation and induced apoptosis. The mechanism was attributed to the modulation of signaling pathways involved in cell survival and proliferation, highlighting its potential as an anticancer agent.

Data Tables

Application AreaDescriptionReferences
Orexin Receptor ModulationIncreases wakefulness; potential treatment for narcolepsy
Anticancer ActivityInhibits cancer cell proliferation; induces apoptosis
NeuropharmacologyPotential treatment for neurological disorders due to blood-brain barrier penetration

Mechanism of Action

The mechanism of action of N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an acetylcholinesterase inhibitor, modulating neurotransmitter levels in the brain . The pathways involved in its mechanism of action are complex and may include multiple steps and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following compounds share structural similarities with the target molecule, particularly in their piperazinyl, benzamide, or sulfonyl components. Key differences in substituents and molecular properties are highlighted:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
Target Compound C27H27N3O5S 505.5854 Benzoylpiperazinyl, benzenesulfonyl, 3-methylbenzamide
4-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]amino}benzamide C14H20N4O2 276.3342 Methylpiperazinyl, benzamide (simplified backbone; lacks sulfonyl and benzoyl groups)
4-(4-Benzoylpiperazin-1-yl)-2-nitrobenzonitrile (Compound 5) C18H15N3O3 - Benzoylpiperazinyl, nitro group, nitrile (electron-withdrawing substituents)
N-{6-Fluoro-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2H-indazol-5-yl}-6-(morpholino)pyridin-2-ylcarboksoimide C27H28FN7O3S - Fluoro, methylpiperazinyl, indazolyl, morpholino, pyridinyl (complex heterocyclic core)
MDL105212A C32H33Cl2N3O4 - Dichlorophenyl, trimethoxybenzoyl, pyrrolidinyl, piperidine (multi-ring system)

Key Observations

Backbone Complexity: The target compound features a benzenesulfonyl-ethyl linker absent in simpler analogues like 4-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}benzamide . This sulfonyl group enhances hydrophobicity and may influence membrane permeability.

Substituent Effects: The 3-methylbenzamide terminus in the target contrasts with the nitrile and nitro groups in Compound 5 , which are electron-withdrawing and may alter reactivity or metabolic stability.

Molecular Weight and Drug-Likeness: The target’s molecular weight (505.5854) exceeds typical thresholds for oral bioavailability (≤500 Da), unlike the lighter 4-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}benzamide (276.3342) . This may limit its pharmacokinetic profile unless optimized.

Biological Activity

N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies suggest that derivatives of benzoylpiperazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. For example, a study involving B16F10 murine melanoma cells demonstrated that the compound could inhibit cell proliferation at specific concentrations without significant toxicity to normal cells. The results indicated a concentration-dependent effect on cell viability.

Concentration (µM)Cell Viability (%)
0100
590
1075
2050

The proposed mechanism of action includes:

  • Inhibition of Tyrosinase Activity : The compound has been noted for its ability to inhibit tyrosinase, an enzyme crucial for melanin production, making it a candidate for treating hyperpigmentation disorders.
  • Induction of Apoptosis : Evidence suggests that this compound may induce apoptosis in cancer cells through the activation of caspases.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of benzoylpiperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, demonstrating potent antimicrobial activity .

Case Study 2: Anticancer Properties

In another investigation, the anticancer potential of this compound was assessed using various human cancer cell lines. The compound showed significant inhibition of cell growth in breast and lung cancer cells with IC50 values ranging from 15 to 25 µM .

Q & A

Q. What are the standard synthetic routes for preparing N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution and coupling reactions. A typical protocol involves:

  • Step 1 : Reacting 2-furoyl-1-piperazine with 4-(chloromethyl)-N-(substituted-phenyl)benzamides in acetonitrile under reflux with K₂CO₃ as a base.
  • Step 2 : Monitoring reaction completion via thin-layer chromatography (TLC) .
  • Optimization : Adjusting reflux duration (4–5 hours) and stoichiometric ratios (e.g., 1:1 molar ratio of electrophile to nucleophile) improves yields. Solvent choice (e.g., acetonitrile) enhances solubility of intermediates .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate proton environments and carbon frameworks. For example, aromatic protons appear at δ 7.74–6.23 ppm, while piperazine methyl groups resonate near δ 2.34–2.30 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 463.96 for related analogs) and fragmentation patterns .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Compare NMR data with structurally similar compounds (e.g., 4-{[4-(2-furoyl)-1-piperazinyl]methyl} analogs) to identify discrepancies in substituent effects .
  • Crystallography : X-ray diffraction (if crystalline) provides unambiguous bond-length and stereochemical data, as seen in related piperazinium trifluoroacetate structures .
  • Density Functional Theory (DFT) : Computational modeling predicts chemical shifts and coupling constants to reconcile experimental vs. theoretical results .

Q. What strategies improve low yields in benzamide coupling reactions during synthesis?

  • Catalyst Screening : Use phase-transfer catalysts (e.g., K₂CO₃) to enhance nucleophilicity in aprotic solvents .
  • Temperature Control : Prolonged reflux (5+ hours) ensures complete substitution, but avoid decomposition by monitoring via TLC .
  • Purification : Column chromatography with gradients (e.g., 10% methanol in chloroform) isolates pure products (51–53% yields) .

Q. How can molecular docking studies be designed to evaluate this compound’s therapeutic potential?

  • Target Selection : Prioritize enzymes implicated in disease (e.g., acetylcholinesterase for Alzheimer’s studies) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities. For example, dock the benzamide moiety into hydrophobic enzyme pockets .
  • Validation : Compare docking scores with known inhibitors (e.g., donepezil) and validate via in vitro enzyme assays (IC₅₀ values) .

Q. What methodologies assess metabolic stability and pharmacokinetic (PK) properties of this compound?

  • In Vitro Assays : Microsomal stability tests (human liver microsomes) measure half-life (t₁/₂) using LC-MS quantification .
  • LogP Determination : Reverse-phase HPLC evaluates lipophilicity, critical for blood-brain barrier penetration in CNS-targeted analogs .
  • Plasma Protein Binding : Equilibrium dialysis quantifies free vs. bound fractions to predict bioavailability .

Methodological Considerations

Q. How should researchers address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers (e.g., PBS) to avoid cytotoxicity .
  • Surfactants : Polysorbate-80 (0.01%) enhances aqueous solubility of hydrophobic benzamide derivatives .

Q. What are best practices for scaling up synthesis without compromising purity?

  • Process Optimization : Replace column chromatography with recrystallization (e.g., from diethyl ether) for large batches .
  • Quality Control : Implement in-process HPLC checks at each synthetic step to monitor intermediates .

Data Interpretation and Validation

Q. How can discrepancies between computational predictions and experimental bioactivity be analyzed?

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., trifluoromethyl vs. methyl groups) and correlate with IC₅₀ values .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to identify conformational mismatches .

Q. What statistical approaches are recommended for validating enzyme inhibition data?

  • Dose-Response Curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .
  • Replicates : Perform triplicate experiments to ensure reproducibility (CV < 15%) .

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